molecular formula C11H24N2O7S B12761466 Acetyl L-carnitine taurinate CAS No. 213833-20-6

Acetyl L-carnitine taurinate

Cat. No.: B12761466
CAS No.: 213833-20-6
M. Wt: 328.39 g/mol
InChI Key: BQGBBTYEIVIBIO-DDWIOCJRSA-N
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Description

Acetyl L-carnitine taurinate is a derivative of L-carnitine, an amino acid derivative that plays a crucial role in the transport of fatty acids into the mitochondria for energy production. This compound combines the properties of acetyl L-carnitine and taurine, both of which have significant biological roles. Acetyl L-carnitine is known for its neuroprotective and cognitive-enhancing effects, while taurine is an amino sulfonic acid that supports cardiovascular health, bile salt formation, and the development and function of skeletal muscle, the central nervous system, and the cardiovascular system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetyl L-carnitine taurinate typically involves the esterification of L-carnitine with acetic acid, followed by the reaction with taurine. The process begins with the acetylation of L-carnitine using acetic anhydride in the presence of a catalyst such as pyridine. The resulting acetyl L-carnitine is then reacted with taurine in an aqueous medium under controlled pH conditions to form this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Acetyl L-carnitine taurinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can result in the formation of alcohols .

Scientific Research Applications

Acetyl L-carnitine taurinate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.

    Biology: Studied for its role in cellular metabolism and its effects on mitochondrial function.

    Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases, cardiovascular diseases, and metabolic disorders.

    Industry: Used in the formulation of dietary supplements and functional foods

Mechanism of Action

Acetyl L-carnitine taurinate exerts its effects through several mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetyl L-carnitine taurinate is unique in that it combines the properties of both acetyl L-carnitine and taurine, offering synergistic effects that are not observed with either compound alone. This combination enhances its potential therapeutic applications, particularly in the fields of neuroprotection and cardiovascular health .

Properties

CAS No.

213833-20-6

Molecular Formula

C11H24N2O7S

Molecular Weight

328.39 g/mol

IUPAC Name

[(2R)-2-acetyloxy-3-carboxypropyl]-trimethylazanium;2-aminoethanesulfonate

InChI

InChI=1S/C9H17NO4.C2H7NO3S/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;3-1-2-7(4,5)6/h8H,5-6H2,1-4H3;1-3H2,(H,4,5,6)/t8-;/m1./s1

InChI Key

BQGBBTYEIVIBIO-DDWIOCJRSA-N

Isomeric SMILES

CC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.C(CS(=O)(=O)[O-])N

Canonical SMILES

CC(=O)OC(CC(=O)O)C[N+](C)(C)C.C(CS(=O)(=O)[O-])N

Origin of Product

United States

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